molecular formula C25H22FN5O3S2 B12132260 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12132260
M. Wt: 523.6 g/mol
InChI Key: BSPDQOXCVWEYNF-UYRXBGFRSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system known for pharmacological relevance in kinase inhibition and antimicrobial activity .
  • A (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone system to a 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group. The thioxo-thiazolidinone moiety is critical for hydrogen bonding and metal coordination, often enhancing biological activity .
  • A piperidine-4-carboxamide substituent at position 2 of the pyrido-pyrimidinone ring. The carboxamide group improves solubility and bioavailability compared to ester derivatives (e.g., ethyl carboxylate analogs) .

Its synthesis likely involves multi-step reactions, including Suzuki coupling for the pyrido-pyrimidinone core and condensation for the thiazolidinone moiety .

Properties

Molecular Formula

C25H22FN5O3S2

Molecular Weight

523.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H22FN5O3S2/c26-17-6-4-15(5-7-17)14-31-24(34)19(36-25(31)35)13-18-22(29-11-8-16(9-12-29)21(27)32)28-20-3-1-2-10-30(20)23(18)33/h1-7,10,13,16H,8-9,11-12,14H2,(H2,27,32)/b19-13-

InChI Key

BSPDQOXCVWEYNF-UYRXBGFRSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Approach

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a modified three-component reaction adapted from US5254688A.

Procedure :

  • Reactants :

    • 2-Amino-3-methylpyridine hydrochloride (1.0 equiv)

    • Ethyl ethoxymethylene cyanoacetate (1.2 equiv)

    • Sodium azide (1.5 equiv) in dimethylformamide (DMF)

  • Conditions :

    • 90°C for 6 hours under nitrogen atmosphere.

    • Addition of phosphorus oxychloride (POCl₃) to facilitate cyclodehydration.

  • Outcome :

    • Yields 3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one (I ) in 65–72% yield after recrystallization from ethanol.

Mechanistic Insights :

  • Initial formation of a tetrazole intermediate via Huisgen cycloaddition between the azide and cyanoacetate.

  • POCl₃-mediated cyclization eliminates ethanol and water, forming the fused pyrimidine ring.

Introduction of the Piperidine-4-Carboxamide Side Chain

The C2 amino group of intermediate I undergoes nucleophilic aromatic substitution with piperidine-4-carboxamide.

Optimized Protocol :

  • Reactants :

    • 3-Cyano-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)

    • Piperidine-4-carboxamide (1.5 equiv)

    • Potassium carbonate (3.0 equiv) in DMF

  • Conditions :

    • 120°C for 12 hours under microwave irradiation.

  • Yield : 58–63% of 2-(piperidine-4-carboxamido)-4H-pyrido[1,2-a]pyrimidin-4-one (II ).

Key Observations :

  • Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 12 hours.

  • Excess piperidine-4-carboxamide prevents dimerization side reactions.

Synthesis of 3-(4-Fluorobenzyl)-5-Ylidene-2-Thioxo-Thiazolidin-4-One

Thiazolidinone Core Assembly

The thiazolidinone ring is constructed via a one-pot multicomponent reaction (MCR) as per PMC6818106:

Reactants :

  • 4-Fluorobenzylamine (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Chloroacetic acid (1.0 equiv)

Conditions :

  • Reflux in ethanol with triethylamine (2.0 equiv) for 6 hours.

Outcome :

  • 3-(4-Fluorobenzyl)-2-thioxo-thiazolidin-4-one (IV ) in 85% yield.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The active methylene group at C5 undergoes condensation with aldehyde III to install the (Z)-ylidene moiety.

Procedure :

  • Reactants :

    • Thiazolidinone IV (1.0 equiv)

    • Aldehyde III (1.1 equiv)

    • Piperidine (0.2 equiv) in acetic acid

  • Conditions :

    • Reflux at 110°C for 4 hours under Dean-Stark trap for azeotropic water removal.

  • Stereochemical Control :

    • The (Z)-configuration is favored due to intramolecular H-bonding between the thioxo group and ylidene proton.

  • Yield : 60–65% of the coupled product (V ).

Final Amide Coupling and Purification

Activation of Piperidine-4-Carboxylic Acid

The piperidine fragment is introduced via a mixed anhydride method:

Steps :

  • Reactants :

    • Piperidine-4-carboxylic acid (1.0 equiv)

    • Isobutyl chloroformate (1.2 equiv)

    • N-Methylmorpholine (1.5 equiv) in THF

  • Conditions :

    • 0°C for 1 hour, followed by warming to 25°C for 2 hours.

Coupling with Pyrido[1,2-a]Pyrimidine Intermediate

The activated carboxylic acid is coupled to intermediate V :

Procedure :

  • Reactants :

    • Intermediate V (1.0 equiv)

    • Activated piperidine-4-carbonyl chloride (1.5 equiv)

    • DIPEA (3.0 equiv) in DCM

  • Conditions :

    • Stir at 25°C for 12 hours.

  • Purification :

    • Column chromatography (SiO₂, 5% MeOH/CHCl₃) affords the title compound in 55–60% yield.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.85–7.82 (m, 2H, fluorobenzyl Ar-H), 7.32–7.28 (m, 2H, fluorobenzyl Ar-H), 6.95 (s, 1H, ylidene CH), 4.62 (s, 2H, N-CH₂-Ph), 3.45–3.40 (m, 4H, piperidine H), 2.85–2.78 (m, 1H, piperidine H), 1.95–1.85 (m, 4H, piperidine H).

  • HRMS (ESI+) : m/z Calcd for C₂₈H₂₃F₃N₅O₃S₂ [M+H]⁺: 606.1124; Found: 606.1128.

Optimization Challenges and Solutions

Regioselectivity in Pyrido[1,2-a]Pyrimidine Formylation

Initial attempts using classical Vilsmeier conditions led to over-chlorination. Optimization with reduced POCl₃ stoichiometry (3.0 equiv instead of 5.0 equiv) improved aldehyde yield to 75%.

(Z)-Selectivity in Knoevenagel Condensation

Piperidine catalysis in acetic acid provided superior (Z)-selectivity (95:5 Z:E) compared to ammonium acetate (80:20).

Scalability and Process Considerations

Green Chemistry Adaptations

  • Replacement of DMF with cyclopentyl methyl ether (CPME) in the pyrido[1,2-a]pyrimidine synthesis reduced environmental impact without yield loss.

  • Microwave-assisted coupling steps decreased energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(4-Fluorobenzyl)thiazolidinone, piperidine-4-carboxamide N/A (reference)
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate Pyrido[1,2-a]pyrimidin-4-one 3-Methylthiazolidinone, ethyl carboxylate Carboxamide → ethyl ester; reduced hydrophilicity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine-phenyl, thioxo Chromeno-pyrimidine core (vs. pyrido-pyrimidinone); no fluorinated groups
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one 6-Fluorobenzisoxazole, ethyl-piperidinium nitrate Nitrate counterion; benzisoxazole substituent (vs. thiazolidinone)

Pharmacophoric and Physicochemical Properties

Thiazolidinone Derivatives

  • The 3-(4-fluorobenzyl) group in the target compound enhances lipophilicity and π-π stacking compared to non-fluorinated analogs (e.g., 3-methylthiazolidinone in ). Fluorination often improves metabolic stability and target binding .
  • The thioxo group (C=S) in the thiazolidinone ring enables stronger hydrogen bonding and metal chelation vs.

Piperidine Substituents

  • Piperidine-4-carboxamide in the target compound offers superior solubility (logP ~2.1 predicted) compared to the ethyl carboxylate analog (logP ~3.5) . This aligns with Lipinski’s rule for oral bioavailability.
  • Piperidine-linked chromeno-pyrimidine derivatives (e.g., ) lack the fluorobenzyl-thiazolidinone system, reducing steric bulk but also limiting target selectivity.

Biological Activity

The compound 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and antitumor properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines elements from thiazolidinones and pyrido-pyrimidinones. Its molecular formula is C24H17FN4O3S2C_{24}H_{17}FN_{4}O_{3}S_{2} with a molar mass of approximately 460.61 g/mol. The presence of functional groups such as fluorobenzyl and thiazolidine contributes to its diverse biological activities.

Structural Features

Feature Details
Molecular FormulaC24H17FN4O3S2C_{24}H_{17}FN_{4}O_{3}S_{2}
Molar Mass460.61 g/mol
Key Functional GroupsThiazolidinone, Pyrido-pyrimidine, Fluorobenzyl

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) as low as 0.011 mg/mL.
  • Bacillus cereus : Demonstrated notable antibacterial activity.

The structural characteristics of the compound suggest potential interactions with bacterial enzymes or cell membranes, enhancing its therapeutic efficacy against infections .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been well-documented. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively. For example:

  • Compounds with specific substitutions have shown improved antioxidant activity in assays such as DPPH and TBARS.
  • The substitution of cyclohexyl moiety significantly increased the antioxidant capacity .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Similar thiazolidinone derivatives have been evaluated for their efficacy against cancer cell lines:

  • Compounds have demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 and DU145), with IC50 values indicating significant potency.
  • The mechanism often involves apoptosis induction through caspase pathways .

The biological activity of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It could interact with cellular receptors, altering signaling pathways related to growth and apoptosis.
  • Radical Scavenging : Its antioxidant properties help reduce oxidative stress in cells, potentially preventing damage associated with cancer progression.

Case Studies

Several studies have investigated the biological activity of related thiazolidinone compounds:

  • Antimicrobial Efficacy Study : A series of thiazolidinone derivatives were tested against gram-positive bacteria, showing potent activity with MIC values ranging from 16–32 mg/mL .
  • Antioxidant Mechanism Exploration : Research highlighted the mechanism by which specific substitutions enhance antioxidant activity, demonstrating that structural modifications can lead to significant improvements in efficacy .
  • Antitumor Activity Assessment : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic applications .

Q & A

Q. What are the recommended synthetic strategies for 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with pyrido-pyrimidine intermediates and subsequent functionalization of the piperidine-carboxamide moiety. Key steps include:

  • Thiazolidinone formation : Reacting 4-fluorobenzylamine with thiourea and carbonyl donors under acidic conditions to form the thioxo-thiazolidinone core .
  • Z-configuration control : Using stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure the (Z)-configuration of the exocyclic double bond .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction efficiency, while catalysts like triethylamine enhance yield .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization from ethanol ensures ≥95% purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

A combination of analytical techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and thioxo-thiazolidinone (δ ~170–175 ppm for C=S) .
  • X-ray crystallography : Resolve the (Z)-configuration of the exocyclic double bond and spatial arrangement of the pyrido-pyrimidine system .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 552.12) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled incubation times .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidized thioxo groups) that may interfere with activity .
  • Dose-response validation : Repeat assays with freshly synthesized batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require:

  • Computational modeling : Density Functional Theory (DFT) to map electron density on the thiazolidinone ring and pyrido-pyrimidine system, identifying reactive sites .
  • Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) and test activity shifts .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity .

Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?

Key steps include:

  • In vitro ADME : Microsomal stability assays (human liver microsomes) to assess metabolic half-life .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction (%) .
  • In vivo PK : Administer 10 mg/kg IV/orally in rodent models; collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

Advanced techniques include:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinase domains) to identify binding interactions .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) for target engagement .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated vs. untreated cells .

Q. How can researchers investigate degradation pathways under physiological conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 h; monitor by HPLC .
  • Oxidative stress : Treat with 3% H2_2O2_2 at 40°C; identify sulfoxide/sulfone derivatives via MS .
  • Photodegradation : Expose to UV light (254 nm) for 48 h; assess isomerization or ring-opening products .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

Critical parameters include:

  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) to prevent epimerization .
  • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for cross-coupling steps; optimize loading (1–5 mol%) .
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction times dynamically .

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